4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide
Overview
Description
4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide, also known as Boc-ON-TfPhN3, is a protected photoaffinity reagent . It is commonly used in scientific experiments.
Molecular Structure Analysis
The molecular formula of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is C11H10F4N4O2 . Its molecular weight is 306.22 g/mol.Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Proteomics Research
“4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide” is used in proteomics research. It is a product that is used for research purposes .
Synthesis of Room-Temperature Ionic Liquids
This compound is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These ionic liquids have been broadly used in peptide synthesis .
Organic Synthesis
The compound is used in organic synthesis. It is used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Preparation of Perylene Monoimide-Based Dyes
N-Boc-p-phenylenediamine, which can be derived from this compound, is used to prepare perylene monoimide-based dyes. These dyes are used in dye-sensitized solar cell applications .
Synthesis of Covalent Organic Frameworks
N-Boc-p-phenylenediamine, which can be derived from this compound, is used to synthesize covalent organic frameworks. These frameworks are used as proton exchange membranes for hydrogen fuel cell applications .
Mechanism of Action
Target of Action
It is described as aprotected photoaffinity reagent . Photoaffinity reagents are typically used in biological studies to identify and characterize protein targets. They work by forming covalent bonds with their targets when exposed to UV light.
Mode of Action
As a photoaffinity reagent, 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide likely interacts with its targets through a process called photo-cross-linking . Upon exposure to UV light, the compound forms a covalent bond with the target protein. This allows for the identification and characterization of the protein target.
Biochemical Pathways
Given its role as a photoaffinity reagent, it’s likely used to study various biochemical pathways by identifying key proteins within those pathways .
Result of Action
The molecular and cellular effects of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide’s action would depend on the specific protein targets it interacts with. As a photoaffinity reagent, its primary use is likely in the identification and characterization of these targets .
Action Environment
The action, efficacy, and stability of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide can be influenced by various environmental factors. For instance, UV light is necessary for the compound to form covalent bonds with its targets
properties
IUPAC Name |
tert-butyl N-(4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N4O2/c1-11(2,3)21-10(20)17-8-4(12)6(14)9(18-19-16)7(15)5(8)13/h1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSSUUXMVEFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441561 | |
Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide | |
CAS RN |
294187-76-1 | |
Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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